Product packaging for Adomeglivant(Cat. No.:CAS No. 872260-20-3)

Adomeglivant

Cat. No.: B8068820
CAS No.: 872260-20-3
M. Wt: 555.6 g/mol
InChI Key: FASLTMSUPQDLIB-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Glucagon (B607659) Receptor Signaling in Glucose Homeostasis

Glucagon, a peptide hormone secreted by the alpha cells of the pancreas, plays a critical role as a counter-regulatory hormone to insulin (B600854), maintaining stable blood glucose levels, particularly during periods of fasting or low blood sugar. nih.govyoutube.comdartmouth.edu Its primary action is on the liver, where it stimulates the production and release of glucose into the bloodstream. cusabio.com

The glucagon signaling cascade is initiated when glucagon binds to the glucagon receptor (GCGR), a member of the G protein-coupled receptor (GPCR) superfamily located predominantly on the surface of liver and kidney cells. cusabio.combioscientifica.com This binding event triggers a conformational change in the receptor, activating an associated G protein (specifically Gαs). nih.gov The activated G protein then stimulates the enzyme adenylyl cyclase, which converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial secondary messenger. nih.govyoutube.com

The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). nih.govyoutube.com Activated PKA then phosphorylates several key enzymes and transcription factors involved in glucose metabolism, leading to:

Stimulation of Glycogenolysis: PKA activates glycogen (B147801) phosphorylase kinase, which in turn activates glycogen phosphorylase. This enzyme is responsible for breaking down stored glycogen into glucose-1-phosphate, which is then converted to glucose. youtube.comnih.gov

Inhibition of Glycogenesis: PKA simultaneously phosphorylates and inactivates glycogen synthase, preventing the synthesis and storage of glycogen. nih.govnih.gov

Promotion of Gluconeogenesis: PKA activates the transcription factor cAMP-response-element-binding (CREB) protein. CREB then promotes the transcription of genes for key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase, which are essential for the synthesis of glucose from non-carbohydrate precursors. nih.gov

This coordinated series of events ensures a rapid increase in hepatic glucose output, thereby raising blood glucose levels to prevent hypoglycemia. nih.gov The balance between glucagon and insulin signaling is therefore fundamental to maintaining euglycemia. nih.gov

Rationale for Glucagon Receptor Antagonism as a Therapeutic Strategy

The rationale for targeting the glucagon receptor in metabolic diseases stems from the observation that type 2 diabetes is characterized not only by insulin resistance or deficiency but also by inappropriately elevated glucagon levels (hyperglucagonemia). dartmouth.edunih.gov This excess glucagon contributes significantly to the persistent hyperglycemia seen in diabetic patients by driving excessive hepatic glucose production. nih.gov Therefore, blocking the action of glucagon at its receptor presents a logical therapeutic approach to lower blood glucose levels. dartmouth.edufrontiersin.org

By antagonizing the glucagon receptor, the signaling cascade that leads to increased glucose production in the liver can be blunted. nih.gov This strategy aims to:

Reduce excessive hepatic glucose output, a key contributor to fasting hyperglycemia.

Address a fundamental pathophysiological aspect of type 2 diabetes—the dysregulation of the insulin-glucagon balance. nih.gov

Research in animal models has demonstrated that the absence of glucagon receptor signaling can prevent the development of diabetes in insulin-deficient mice. bioscientifica.com Furthermore, various approaches, including monoclonal antibodies and small-molecule antagonists against the GCGR, have shown potential in preclinical and clinical studies to relieve hyperglycemia. frontiersin.orgnih.gov These findings have solidified the position of glucagon receptor antagonism as a viable and actively pursued therapeutic strategy for the management of diabetes. nih.govnih.gov

Positioning of Adomeglivant (B560155) within the Landscape of Glucagon Receptor Research

This compound, also known as LY2409021, is a potent, selective, and orally active small-molecule antagonist of the human glucagon receptor. ncats.ionih.gov Developed by Eli Lilly and Company, it represents a significant effort within the pharmaceutical industry to translate the concept of glucagon receptor antagonism into a clinical therapy for type 2 diabetes. springer.compatsnap.com this compound functions as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the glucagon binding site to inhibit its function. medchemexpress.comcaymanchem.com

The development of this compound was a key step in exploring the therapeutic potential and challenges of this drug class. Clinical trials were initiated to evaluate its efficacy and properties.

Key Research Findings for this compound (LY2409021)

Study Phase Population Key Findings Reference(s)
Phase 1 Healthy subjects and patients with type 2 diabetes Lowered fasting and postprandial glucose. nih.govresearchgate.net
Phase 2a (12 weeks) Patients with type 2 diabetes Showed dose-dependent lowering of HbA1c, fasting blood glucose, and self-monitored blood glucose. nih.gov

Despite demonstrating efficacy in lowering blood glucose and HbA1c levels, the development of this compound was ultimately discontinued. ncats.iopatsnap.com The research revealed that treatment with this compound was associated with reversible, dose-dependent increases in serum aminotransferases and an increase in liver fat. nih.govresearchgate.net These findings highlighted significant challenges for the drug class, shifting some research focus toward understanding and mitigating these effects. While this compound did not proceed to market, the extensive research and clinical data generated have been invaluable. It has provided crucial insights into the physiological consequences of long-term glucagon receptor blockade in humans and continues to inform the ongoing development of other glucagon-based therapeutics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36F3NO4 B8068820 Adomeglivant CAS No. 872260-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLTMSUPQDLIB-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488363-78-5
Record name Adomeglivant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adomeglivant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADOMEGLIVANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions of Adomeglivant

Glucagon (B607659) Receptor Target Identification and Characterization

The primary molecular target of adomeglivant (B560155) is the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family. medchemexpress.comnih.gov These receptors are predominantly expressed in the liver and kidneys and play a crucial role in glucose homeostasis. medchemexpress.comnih.gov The activation of GCGR by its endogenous ligand, glucagon, initiates a signaling cascade that leads to increased hepatic glucose output. nih.gov

This compound as a Potent and Selective Glucagon Receptor Antagonist

This compound is characterized as a potent and selective antagonist of the glucagon receptor. ncats.ionih.govmedchemexpress.comselleckchem.com Its antagonistic properties mean that it binds to the receptor but does not provoke the biological response that glucagon would. Instead, it blocks the receptor, preventing glucagon from binding and activating it. The selectivity of this compound is a key feature, indicating its high affinity for the glucagon receptor over other related receptors. medchemexpress.com Research has shown it specifically interacts with a conserved binding motif within the glucagon receptor (GluR), GLP-1R, and GIP-R. medchemexpress.com

Interactions with Human Glucagon Receptor (hGCGR)

This compound demonstrates a high affinity for the human glucagon receptor (hGCGR). ncats.io Studies have quantified this interaction, revealing an inhibition constant (Ki) of 6.66 ± 0.64 nM for the hGCGR. ncats.io In comparison, its affinity for the mouse glucagon receptor is lower, with a reported Ki of 75.3 ± 11.4 nM. ncats.io This species-specific difference in binding affinity is a critical aspect of its pharmacological profile. The interaction occurs at an allosteric site on the transmembrane domain of the receptor. mdpi.com

Receptor SpeciesInhibition Constant (Ki)
Human (hGCGR)6.66 ± 0.64 nM
Mouse (mGCGR)75.3 ± 11.4 nM
Data sourced from Inxight Drugs. ncats.io

Mechanism of Action at the Glucagon Receptor

The antagonistic effects of this compound are achieved through a specific molecular mechanism that interferes with the normal signaling pathway of the glucagon receptor.

Allosteric Antagonism of the Glucagon Receptor

This compound functions as a negative allosteric modulator of the glucagon receptor. medchemexpress.commedchemexpress.com This means it binds to a site on the receptor that is distinct from the orthosteric site where glucagon, the endogenous agonist, binds. mdpi.com This binding induces a conformational change in the receptor protein, which in turn prevents or reduces the receptor's ability to be activated by glucagon. This allosteric mechanism allows for a non-competitive mode of inhibition. mdpi.com

Inhibition of Glucagon-Induced Cyclic AMP Production

A primary consequence of glucagon receptor activation is the stimulation of adenylyl cyclase, leading to the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comnih.gov this compound effectively blocks this process. In studies using HEK293 cells engineered to express the rat glucagon receptor, this compound dose-dependently inhibited the increase in cAMP levels that is normally induced by glucagon. medkoo.com This inhibition of the cAMP signaling pathway is a direct result of its antagonistic action at the receptor. medchemexpress.commedkoo.com While it blocks the action of glucagon, this compound itself does not have an effect on basal cAMP levels when administered alone. medkoo.com

Cell LineAgonistEffect of this compoundOutcome
HEK293-GluRGlucagonDose-dependent blockadeInhibition of cAMP production
HEK293-GluRAdenosineNo effectcAMP elevation by adenosine is not blocked
Data sourced from MedchemExpress.com and MedKoo. medchemexpress.commedkoo.com

Modulation of Adenylyl Cyclase Activity

The binding of glucagon to its receptor activates G-proteins, which in turn stimulate the enzyme adenylyl cyclase to convert ATP into cAMP. medchemexpress.comnih.gov By acting as an allosteric antagonist, this compound prevents the receptor activation necessary for this cascade. Consequently, it indirectly inhibits adenylyl cyclase activity that is dependent on glucagon stimulation. researchgate.net Research in hepatocytes has demonstrated that this compound treatment can reduce the mRNA levels of adenylyl cyclase 2 (adcy2), a key gene in the glucagon signaling pathway. researchgate.net This modulation of adenylyl cyclase activity is a central component of this compound's mechanism for suppressing glucagon-dependent signaling. researchgate.netnih.gov

Receptor Selectivity Profile of this compound

This compound has been identified as a potent and selective antagonist of the glucagon receptor (GCGR). nih.govselleckchem.com Its selectivity is a critical aspect of its pharmacological profile, particularly in the context of the closely related family of receptors to which the GCGR belongs.

Specificity for Family B G Protein-Coupled Receptors

The glucagon receptor is a member of the Family B G protein-coupled receptors (GPCRs), also known as the secretin receptor family. nih.govresearchgate.net This family is characterized by a large N-terminal extracellular domain that is crucial for binding peptide hormones. nih.govresearchgate.net this compound is described as an allosteric antagonist, meaning it binds to a site on the receptor different from the orthosteric site where the endogenous ligand, glucagon, binds. medchemexpress.comcaymanchem.com

While this compound is potent against the glucagon receptor, its activity against other Family B GPCRs, such as the Glucagon-Like Peptide-1 Receptor (GLP-1R) and Gastric Inhibitory Polypeptide Receptor (GIPR), is also of interest due to the high degree of structural homology among these receptors. nih.gov Data from in vitro studies indicate that this compound does exhibit some level of activity at the GLP-1 receptor. Specifically, it has been shown to inhibit glucagon-induced increases in cAMP levels in HEK293 cells expressing the rat glucagon receptor with an IC50 of 1.8 µM. caymanchem.com In the same cell line expressing the rat GLP-1 receptor, the IC50 was 1.2 µM. caymanchem.com Furthermore, this compound inhibited the effects of GLP-1 and exendin-4 (B13836491) in cells expressing the human GLP-1 receptor with IC50 values of 7 µM and 12 µM, respectively. caymanchem.com

ReceptorSpeciesLigandIC50 (µM)Reference
Glucagon ReceptorRatGlucagon1.8 caymanchem.com
GLP-1 ReceptorRatGlucagon1.2 caymanchem.com
GLP-1 ReceptorHumanGLP-17 caymanchem.com
GLP-1 ReceptorHumanExendin-412 caymanchem.com

Interaction with Conserved Binding Motifs within Glucagon Receptor, GLP-1 Receptor, and GIP Receptor

Family B GPCRs share conserved structural motifs that are crucial for their function. nih.govresearchgate.net These include a characteristic 7-transmembrane (7TM) domain and a large extracellular N-terminal domain with conserved cysteine residues forming disulfide bridges. nih.govresearchgate.net A conserved region in the N-terminal domain near the first transmembrane helix is thought to be a key component of the hormone-binding domain. nih.gov

While it has been suggested that this compound interacts with a conserved binding motif within the glucagon, GLP-1, and GIP receptors, specific details of this interaction are not extensively documented in publicly available scientific literature. medchemexpress.com The allosteric nature of this compound's binding implies that it interacts with residues outside of the highly conserved orthosteric binding pocket for endogenous peptide ligands. caymanchem.comnih.gov Allosteric binding sites can be located in various regions, including the transmembrane domains or the extracellular loops. nih.gov For instance, studies on other small-molecule antagonists of the GCGR have revealed binding to an allosteric site located between transmembrane helices TM6 and TM7, extending into the lipid bilayer. nih.gov It is plausible that this compound binds to a similar allosteric pocket, thereby modulating the receptor's conformation and preventing its activation by glucagon.

Computational and Structural Insights into this compound-Receptor Binding

The precise structural basis of this compound's interaction with the glucagon receptor has not been fully elucidated in publicly accessible studies. However, computational and structural biology techniques are invaluable tools for understanding such interactions.

Docking Simulation and Molecular Mechanics Calculations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the binding of a ligand to its receptor. nih.govmdpi.com These techniques can provide insights into the binding pose, the key interacting amino acid residues, and the stability of the ligand-receptor complex. nih.gov

Comparative Analysis with Other Glucagon Receptor Inhibitors

This compound is one of several small-molecule antagonists developed to target the glucagon receptor. nih.govnih.gov These antagonists can be broadly categorized based on their chemical structures and their binding sites on the receptor. Many of the early-generation antagonists were competitive inhibitors, binding to the same site as glucagon. However, a significant number of more recently developed antagonists, including this compound, are allosteric modulators. caymanchem.comresearchgate.net

A notable example of a structurally characterized allosteric GCGR antagonist is MK-0893, which has been shown to bind to a novel allosteric site located outside the 7TM bundle, between TM6 and TM7. nih.gov This binding is thought to restrict the conformational changes required for receptor activation and G-protein coupling. nih.gov Given that this compound is also an allosteric antagonist, it is conceivable that it binds to a similar or overlapping site. However, without a co-crystal structure of this compound bound to the GCGR, this remains speculative. The development of diverse chemical scaffolds for GCGR antagonists highlights the multiple avenues available for inhibiting the function of this receptor. nih.govnih.gov

Preclinical Efficacy and Mechanistic Studies of Adomeglivant

In Vitro Metabolic Investigations

In vitro studies using primary liver cells (hepatocytes) have been crucial in elucidating the specific molecular mechanisms through which adomeglivant (B560155) exerts its effects on glucose metabolism. researchgate.netmdpi.com These investigations focus on the key processes regulated by glucagon (B607659) in the liver, namely glycogenolysis and gluconeogenesis.

Glucagon maintains glucose homeostasis during fasting by promoting the breakdown of stored glycogen (B147801) (glycogenolysis) in the liver. researchgate.net Antagonizing the glucagon receptor is expected to inhibit this process, thereby reducing the release of glucose from the liver. Studies in primary human hepatocytes have demonstrated that glucagon receptor antagonists effectively block glucagon-induced glycogenolysis. researchgate.net While specific data for this compound's direct inhibition of glycogenolysis in human hepatocytes is part of broader research on glucagon receptor antagonists, its mechanism is consistent with this action. researchgate.netnih.gov In studies on related compounds, hepatocytes pre-treated with a glucagon receptor antagonist showed a significant reduction in the breakdown of glycogen when stimulated with glucagon. researchgate.net

Gluconeogenesis is the process of synthesizing glucose from non-carbohydrate sources, a pathway that is heavily reliant on the expression of key enzymes. Glucagon stimulates this pathway by increasing the transcription of genes such as phosphoenolpyruvate (B93156) carboxykinase 1 (Pck1) and glucose-6-phosphatase (G6pc). researchgate.netmdpi.comnih.gov

Research in primary hepatocytes from the Japanese flounder (Paralichthys olivaceus) demonstrated that this compound effectively counteracts these effects. researchgate.netmdpi.com When hepatocytes were treated with glucagon, the mRNA levels of pck1 and g6pc increased significantly. mdpi.com However, pre-incubation with this compound abolished the stimulatory effects of glucagon on the expression of these genes. mdpi.com In the case of g6pc, this compound treatment alone was found to significantly decrease its mRNA levels compared to the control group. mdpi.com This indicates that this compound directly suppresses the genetic machinery responsible for hepatic glucose production. mdpi.comnih.gov

Table 1: Effect of this compound on Gluconeogenic Gene Expression in Hepatocytes Stimulated with Glucagon mdpi.com
GeneTreatment ConditionObserved Effect on mRNA Levels
pck1GlucagonSignificantly Increased
Glucagon + this compoundIncrease induced by glucagon was abolished
g6pcGlucagonSignificantly Increased
Glucagon + this compoundIncrease induced by glucagon was abolished

The glucagon signaling cascade in hepatocytes involves the activation of protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). mdpi.comnih.gov Phosphorylated CREB (p-CREB) then promotes the transcription of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a critical coactivator for gluconeogenic genes. mdpi.comnih.gov

Studies have confirmed that this compound disrupts this pathway at a key juncture. researchgate.netmdpi.com In hepatocyte cultures, glucagon stimulation was shown to be effective at triggering the phosphorylation of CREB. mdpi.com However, pre-treatment with this compound completely blocked this glucagon-induced phosphorylation. mdpi.com Consequently, the expression of the downstream target, PGC-1α, is also modulated. Treatment with this compound has been shown to significantly reduce the expression of PGC-1α in hepatocytes. medchemexpress.com This disruption of the GCGR/PKA/CREB/PGC-1α signaling pathway is a primary mechanism by which this compound inhibits gluconeogenesis. researchgate.netmdpi.com

Table 2: Modulation of Signaling Proteins by this compound in Hepatocytes researchgate.netmdpi.com
ProteinTreatment ConditionObserved Effect
Phosphorylated CREB (p-CREB)GlucagonIncreased
Glucagon + this compoundIncrease was blocked
PGC-1αGlucagonUpward trend in expression
This compoundDownward trend in expression

In Vivo Metabolic Models and Physiological Effects

Animal models are essential for understanding how the cellular effects of a compound translate to systemic changes in glucose homeostasis. nih.govnih.gov Studies in various animal models have been used to assess the physiological impact of this compound.

To further validate the specific action of this compound, researchers have utilized sophisticated transgenic mouse models. One such model involves mice (Avpires-Cre+) where specific neurons can be activated by a designer drug (clozapine-N-oxide, CNO), leading to a rapid increase in blood sugar (hyperglycemia). medchemexpress.com This setup allows for the precise testing of a drug's ability to block a hyperglycemic response.

In a key experiment, this compound was administered to these transgenic mice prior to the induction of hyperglycemia. The results were definitive: this compound completely abolished the hyperglycemic action of CNO. medchemexpress.com This finding provides strong in vivo evidence that this compound's antagonism of the glucagon receptor is effective at preventing acute elevations in blood glucose driven by pathways that stimulate glucagon release. medchemexpress.comnih.gov

Influence on Pancreatic Islet Function and Intercellular Communication

The function of pancreatic islets relies on a sophisticated network of communication between different endocrine cell types, primarily the insulin-producing β-cells and the glucagon-secreting α-cells. Glucagon, produced by α-cells, is known to act in a paracrine manner within the islet to influence β-cell function. This intra-islet signaling is a critical component of glucose homeostasis.

The introduction of a glucagon receptor antagonist like this compound has significant implications for this intercellular communication. By blocking the glucagon receptor (GCGR) on β-cells, this compound can modulate insulin (B600854) secretion. Normally, glucagon can stimulate insulin secretion at high glucose concentrations, a mechanism that can become dysregulated in diabetic states. By inhibiting this pathway, this compound helps in understanding the precise role of paracrine glucagon signaling in both normal and pathological islet function.

Studies on the broader mechanisms of islet function highlight the importance of hormonal co-regulation. For instance, hormones like Glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK) are also involved in a complex intra-islet signaling network to promote β-cell survival and function. grantome.com The blockade of glucagon signaling by this compound can, therefore, alter the delicate balance of these interactions, providing researchers with a tool to dissect the specific contribution of the glucagon pathway. Research into transcription factors like HNF1α further reveals that its loss can lead to dysregulated glucagon secretion and impaired β-cell function, underscoring the intricate genetic and signaling pathways that govern islet cell crosstalk. nih.gov The targeted inhibition by this compound allows for the isolation and study of the glucagon-dependent components of these complex regulatory systems.

Acute Inhibition of Glucagon Receptor Signaling and Systemic Metabolic Responses

This compound, also identified as LY2409021, is a potent and selective antagonist of the glucagon receptor. ncats.ioselleckchem.com Its primary mechanism of action involves competitively blocking the binding of glucagon to its receptor, thereby acutely inhibiting the downstream signaling cascade. axonmedchem.com One of the key intracellular events following glucagon receptor activation is the production of cyclic AMP (cAMP). Preclinical studies in cell-based assays have demonstrated that this compound dose-dependently blocks the glucagon-induced increase in cAMP levels in HEK293 cells engineered to express the glucagon receptor. medchemexpress.com

This acute inhibition of glucagon receptor signaling translates into significant systemic metabolic effects. The primary role of glucagon is to stimulate hepatic glucose production, thus raising blood glucose levels. By antagonizing the glucagon receptor, this compound effectively abolishes this action. medchemexpress.com This leads to a substantial reduction in both fasting and postprandial glucose levels, an effect observed in both healthy individuals and subjects with type 2 diabetes. ncats.ionih.gov The selectivity of this compound is a key feature, with studies showing it has high selectivity for the glucagon receptor over other related family B G-protein coupled receptors (GPCRs). axonmedchem.commedchemexpress.com

Table 1: this compound Receptor Binding Affinity
CompoundTarget ReceptorBinding Affinity (Ki)Source
This compound (LY2409021)Human Glucagon Receptor (hGCGR)6.66 ± 0.64 nM ncats.ioaxonmedchem.com
This compound (LY2409021)Mouse Glucagon Receptor (mGCGR)75.3 ± 11.4 nM ncats.io

Effects on β-Cell Senescence in Exercise Models

Cellular senescence, a state of irreversible cell cycle arrest, in pancreatic β-cells is increasingly recognized as a contributor to the pathophysiology of type 2 diabetes. nih.gov Recent research has uncovered that endurance exercise can mitigate β-cell senescence, and this beneficial effect is mediated, at least in part, by glucagon signaling. nih.govadameetingnews.org

To investigate this mechanism, this compound was utilized in preclinical exercise models involving mice. nih.gov Studies have shown that short-term endurance exercise training increases serum glucagon, which in turn activates 5'-AMP-activated protein kinase (AMPK) signaling in β-cells, leading to a decrease in senescence markers. nih.gov

When exercise-trained mice were treated with this compound, the anti-senescent effects of exercise were blocked. The administration of the glucagon receptor antagonist prevented the exercise-induced activation of AMPK and its downstream targets, ACC and Raptor. nih.gov Consequently, the exercise-associated decrease in the expression of senescence markers, such as p21Cip1 and p16Ink4a, was reversed. In fact, islets from animals treated with this compound during the exercise regimen showed a significant increase in these senescence markers compared to the untreated exercise group. nih.gov These findings demonstrate that functional glucagon receptor signaling is necessary for the beneficial effects of exercise on reducing β-cell senescence. nih.gov

Table 2: Effect of this compound on Exercise-Mediated Changes in Pancreatic Islet Signaling and Senescence Markers
ConditionAMPK ActivationACC PhosphorylationRaptor Phosphorylationp21Cip1 Expressionp16Ink4a ExpressionSource
Exercise TrainingIncreasedIncreasedIncreasedDecreasedDecreased nih.gov
Exercise Training + this compoundBlockedDecreasedDecreasedIncreasedIncreased nih.gov

Clinical Research and Therapeutic Evaluation of Adomeglivant

Early Phase Clinical Investigations

The initial clinical evaluation of adomeglivant (B560155) began with rigorous Phase I studies designed to establish its fundamental clinical profile.

Early clinical development for new chemical entities like this compound typically commences with Phase I trials in healthy volunteers. nih.govpfizer.com These studies are foundational, designed primarily to assess the safety, tolerability, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of the investigational compound without the confounding variables of a disease state. nih.govresearchgate.net

For this compound, dose-escalation studies were conducted in healthy subjects to determine its initial safety profile and how it is absorbed, distributed, metabolized, and excreted. nih.gov These trials are crucial for selecting appropriate doses for subsequent studies in patient populations. researchgate.net The administration of single and multiple ascending doses helps researchers understand the drug's behavior at different concentrations and establish a preliminary safety and tolerability window before advancing to patient trials. nih.gov

Phase II Clinical Trials for Type 2 Diabetes Mellitus

Following the initial safety assessments, this compound advanced to Phase II clinical trials, which focused on evaluating its efficacy in patients with type 2 diabetes mellitus. These studies aimed to determine the drug's effectiveness in controlling blood sugar levels.

Phase II studies demonstrated that this compound administration resulted in significant improvements in glycemic control for patients with type 2 diabetes. researchgate.net In clinical trials lasting 12 and 24 weeks, treatment with this compound led to substantial reductions in glycated hemoglobin (HbA1c), a key long-term marker of blood glucose control. researchgate.net The glucose-lowering effect was a consistent finding across these patient studies, highlighting the drug's potent activity as a glucagon (B607659) receptor antagonist. ncats.ioresearchgate.net

Table 1: Summary of this compound Phase II Glycemic Control Findings

Parameter Finding Study Duration Source
HbA1c Significant Reduction 12 and 24 weeks researchgate.net
Blood Glucose Significant Reduction 28 days, 12 and 24 weeks researchgate.netnih.gov

The therapeutic effect of this compound extended to both fasting and post-meal glucose levels. Clinical data showed that both single and multiple doses of the compound effectively reduced fasting and postprandial glucose. nih.gov In a 28-day study involving patients with type 2 diabetes, daily administration of this compound resulted in reductions in fasting serum glucose of up to approximately 1.25 mmol/L by the final day of the study. nih.gov However, one study noted that while this compound lowered fasting plasma glucose concentrations, it did not appear to improve postprandial glucose tolerance following a meal in either patients with type 2 diabetes or healthy control subjects. larvol.com

To explore its potential role in combination therapy, a therapeutic approach common in managing type 2 diabetes, this compound was studied in conjunction with metformin. drugbank.comnih.gov A Phase II clinical trial (NCT02091362) was conducted to evaluate the effects of this compound when administered with metformin, a first-line antidiabetic agent. drugbank.com Studying such combinations is crucial to determine if the mechanisms of action are complementary and can lead to improved glycemic control. nih.govnih.gov

The evaluation of cardiovascular and renal parameters is a critical component of developing new therapies for type 2 diabetes, given the high prevalence of complications in these systems. researchgate.net A specific clinical study was designed to assess the effects of this compound on blood pressure and pulse rate in individuals with type 2 diabetes mellitus. drugbank.com While detailed cardiovascular and renal outcomes from large-scale trials on this compound are not widely reported, a notable finding from its clinical development was an association with increased liver fat. researchgate.net

Clinical Safety and Tolerability Profile

A key aspect of its safety profile was a low risk of hypoglycemia. nih.gov The incidence of hypoglycemic events in patient groups receiving this compound was not statistically different from those receiving a placebo. nih.gov However, a significant and consistent finding across clinical trials was a modest and reversible increase in serum aminotransferases, which became a central point of evaluation for the drug's safety. nih.govresearchgate.net

Biomarker Changes in Human Subjects (e.g., Aminotransferases, Glucagon, Amino Acids)

Treatment with this compound was associated with several notable and predictable changes in key biomarkers, reflecting its mechanism of action and metabolic consequences.

Aminotransferases: A dose-dependent increase in serum aminotransferases was observed with multiple dosing regimens. researchgate.net In a 24-week study, doses of this compound that were effective in lowering blood glucose were associated with modest mean increases in alanine (B10760859) aminotransferase (ALT) of approximately 10 units/L or less. nih.gov These elevations in liver enzymes were found to be reversible, with levels returning to baseline after the drug was discontinued. nih.govresearchgate.net

Glucagon: As a direct consequence of blocking the glucagon receptor, a compensatory increase in fasting plasma glucagon levels was consistently observed in patients treated with this compound. nih.gov

Amino Acids: Glucagon plays a crucial role in regulating amino acid metabolism by promoting their breakdown (catabolism) in the liver. nih.govnih.gov Blocking the glucagon receptor with an antagonist is expected to inhibit this process, leading to an increase in circulating plasma amino acid concentrations. jci.org This effect is part of the liver-alpha cell axis, a feedback loop where amino acids can stimulate glucagon secretion. nih.gov

Glucagon-Like Peptide-1 (GLP-1): An increase in total fasting glucagon-like peptide-1 (GLP-1) was also noted as a biomarker change during clinical evaluation. nih.gov

The table below summarizes the principal biomarker changes observed in human subjects during the clinical evaluation of this compound.

Table 1: Summary of Biomarker Changes with this compound

BiomarkerObserved Change with this compoundNotes
Aminotransferases (ALT, AST) Dose-dependent, modest increases. nih.govresearchgate.netReversible upon drug discontinuation. nih.gov
Fasting Glucagon Increased. nih.govA compensatory physiological response to receptor blockade.
Plasma Amino Acids Expected to increase.Due to inhibition of glucagon-mediated hepatic amino acid catabolism. nih.govjci.org
Fasting GLP-1 Increased. nih.govObserved alongside other hormonal changes.

Therapeutic Development Status and Discontinuation Analysis

The therapeutic development of this compound for the treatment of both type 1 and type 2 diabetes mellitus has been discontinued. springer.com

While the compound demonstrated efficacy in lowering HbA1c and fasting glucose levels with good general tolerability and a low risk of hypoglycemia, the off-target effects on the liver were a significant concern. nih.gov The observed increases in serum aminotransferases, even if modest and reversible, pointed to potential hepatotoxicity, a safety signal that has hindered the development of the entire class of glucagon receptor antagonists. nih.govresearchgate.net For instance, other compounds in this class were also noted to increase liver fat and LDL cholesterol. researchgate.net The decision to halt the development of this compound was likely driven by the challenge of uncoupling the desired glucose-lowering effects from these undesirable liver-related safety findings, which presented an unfavorable risk-benefit profile for a chronic therapy. researchgate.net

Adomeglivant in Drug Discovery and Development Paradigms

Role as a Glucagon (B607659) Receptor Antagonist Archetype

Adomeglivant (B560155), also known as LY2409021, emerged as an archetypal small-molecule glucagon receptor (GCGR) antagonist due to its high potency and selectivity. axonmedchem.comselleckchem.comncats.io It competitively inhibits the human glucagon receptor with a Ki value of 6.66 nM. ncats.io This strong binding affinity allows it to effectively block the receptor and inhibit its downstream signaling. Furthermore, this compound demonstrates significant selectivity, being over 200-fold more selective for the glucagon receptor compared to related receptors. axonmedchem.com This specificity is crucial for a model antagonist, as it minimizes off-target effects and allows for a clearer understanding of the consequences of blocking a single receptor type.

Its role as a research tool is underscored by its use in various in vitro and in vivo studies to probe the effects of glucagon receptor blockade. For instance, in HEK293 cells engineered to express the rat glucagon receptor, this compound dose-dependently blocked glucagon's action of raising cyclic AMP (cAMP) levels, a key step in the glucagon signaling pathway. medkoo.com This potent and selective antagonism established this compound as a benchmark compound for studying the physiological roles of glucagon and for developing other glucagon receptor antagonists. selleckchem.commedkoo.com

Contribution to Understanding Glucagon Signaling Pathways in Health and Disease

The use of this compound has significantly contributed to the understanding of glucagon signaling pathways, particularly in the context of glucose homeostasis and metabolic diseases like type 2 diabetes. Glucagon's primary role is to stimulate hepatic glucose production (HGP) to maintain blood glucose levels during fasting. nih.govnih.gov In type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia. northwestern.edu

Studies utilizing this compound have provided direct evidence for the role of glucagon signaling in these processes. Research in hepatocytes has shown that this compound can inhibit the glucagon-stimulated expression of key genes involved in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. patsnap.com Specifically, this compound was found to reduce the expression of PGC-1α, a critical coactivator in the glucagon signaling cascade, in hepatocytes. medchemexpress.com

By blocking the glucagon receptor, this compound helped to elucidate the downstream effects of this signaling pathway. In animal models, this compound was shown to inhibit palmitic acid-induced lipotoxic apoptosis in cardiomyocytes by acting on the GCGR/PPARα and GCGR/AMPK pathways. patsnap.com This demonstrates that the influence of glucagon signaling extends beyond simple glucose regulation. Furthermore, clinical studies with this compound in patients with type 2 diabetes demonstrated that blocking glucagon signaling leads to a significant reduction in both fasting and postprandial glucose levels. ncats.ionih.gov These findings reinforced the central role of the glucagon pathway in the pathophysiology of hyperglycemia in diabetes.

Insights from High-Throughput Screening and Lead Optimization

The development of this compound is a case study in modern drug discovery, which heavily relies on high-throughput screening (HTS) and subsequent lead optimization. biobide.comnih.gov HTS allows for the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that show activity against a specific biological target, in this case, the glucagon receptor. biobide.comnih.govnih.gov This process utilizes automation and miniaturization to screen thousands of compounds efficiently. nih.govcuanschutz.edu

Following the initial identification of hit compounds through HTS, the process of lead optimization begins. biobide.com This phase involves medicinal chemists systematically modifying the chemical structure of the hits to improve their pharmacological properties. biobide.com The goal is to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing potential toxicity. biobide.com For this compound, this optimization process led to a compound with high potency and selectivity for the glucagon receptor. larvol.com The journey from initial hit to a lead compound like this compound involves iterative cycles of chemical synthesis and biological testing to achieve the desired profile of a potential drug candidate. biobide.com

Lessons Learned from this compound's Development Pathway for Future Research

The clinical development of this compound, despite being discontinued, has provided invaluable lessons for future research into glucagon receptor antagonists. ncats.io While Phase 2 clinical trials demonstrated that this compound effectively lowered HbA1c and glucose levels in patients with type 2 diabetes with a low risk of hypoglycemia, they also revealed on-target liabilities. northwestern.eduresearchgate.netnih.gov

A significant finding was a dose-dependent, reversible increase in serum aminotransferases (liver enzymes). nih.gov This elevation in liver enzymes, a common observation with several glucagon receptor antagonists, raised concerns about potential liver injury. researchgate.netnih.gov Although these increases were often modest and reversible upon stopping the drug, they represented a significant hurdle for chronic treatment. northwestern.edunih.gov Additionally, treatment with this compound was associated with an increase in liver fat and a small but statistically significant increase in blood pressure. researchgate.netnih.gov

These findings highlight the complex physiological role of the glucagon receptor, which extends beyond glucose regulation. The development of α-cell hyperplasia and potential changes in lipid metabolism are other concerns that have emerged from the study of glucagon receptor antagonists. nih.gov The experience with this compound underscores the challenge for future research: to design glucagon receptor antagonists that can separate the desired glucose-lowering effects from the undesirable effects on liver enzymes, blood pressure, and lipid profiles. This may involve developing compounds with different binding properties or exploring combination therapies that could mitigate these on-target adverse effects.

Clinical Trial Data for this compound (LY2409021)

Phase 2 Clinical Trial Results
StudyDurationPatient PopulationKey Findings on EfficacyKey Findings on Safety
Phase 2a12 weeksPatients with Type 2 DiabetesStatistically significant reductions in HbA1c from baseline compared to placebo. northwestern.eduDose-dependent, reversible increases in serum aminotransferases. northwestern.edunih.gov
Phase 2b24 weeksPatients with Type 2 DiabetesSustained, dose-dependent improvements in glycemia. nih.govModest, reversible increases in serum aminotransferases; no significant increase in LDL cholesterol. northwestern.edunih.gov
Crossover Study6 weeksPatients with Type 2 DiabetesReduced HbA1c levels compared to placebo. nih.govStatistically significant increases in systolic and diastolic blood pressure. nih.gov

Broader Research Implications and Future Directions

Emerging Research Areas for Glucagon (B607659) Receptor Antagonists beyond Glycemic Control

The focus of GCGR antagonist research is expanding beyond diabetes to other conditions where glucagon signaling may play a pathophysiological role.

Renal fibrosis is a common pathway for chronic kidney disease (CKD), and metabolic factors are known to contribute to its progression. nih.gov Research has shown that GLP-1 receptor agonists, such as Liraglutide, can attenuate renal fibrosis. springer.comnih.gov These protective effects are often linked to the inhibition of pathways like transforming growth factor-beta 1 (TGF-β1), a key driver of fibrosis. nih.gov Studies demonstrate that these benefits can be blocked by GLP-1 receptor antagonists like Exendin-3 (9-39), confirming the role of the GLP-1 pathway. nih.govnih.gov

A critical link for GCGR antagonists is the observation that their administration leads to elevated levels of circulating GLP-1. glucagon.combmj.com This increase is due to the promotion of intestinal L-cell proliferation and GLP-1 production. bmj.com Therefore, it is hypothesized that GCGR antagonists could exert renoprotective effects indirectly by boosting the body's own GLP-1 levels, thereby activating the same anti-fibrotic pathways targeted by GLP-1 agonists. This presents a novel, indirect mechanism for GCGR antagonists in the potential mitigation of renal fibrosis. youtube.com

The role of the glucagon/GCGR axis in cancer is an area of active and complex investigation, with seemingly contradictory findings highlighting the need for further research. Some studies suggest a tumor-promoting role for glucagon. Research has shown that the GCGR is expressed in colon cancer cell lines and patient-derived tissue. oncotarget.com In these studies, glucagon was found to promote cancer cell growth, an effect that was diminished by GCGR knockdown. oncotarget.com This suggests that blocking the glucagon receptor could be a therapeutic strategy to slow tumor progression, particularly in hyperglucagonemic states like type 2 diabetes.

Conversely, other research indicates an anti-tumor effect of glucagon signaling. In different experimental models of colorectal cancer, glucagon administration was shown to inhibit tumor angiogenesis and vascular mimicry by blocking VEGF/VEGFR signaling, thereby enhancing the efficacy of chemotherapy. researchgate.netnih.govnih.gov The inhibitory effects on tube formation in endothelial cells were reversible by a glucagon receptor blockade, confirming the involvement of the GCGR. researchgate.net These divergent findings suggest that the influence of glucagon signaling on cancer may be context-dependent, varying with the tumor microenvironment and specific cancer type. This complexity makes GCGR antagonists like Adomeglivant (B560155) valuable tools for dissecting the precise role of this pathway in oncology.

Methodological Considerations in Glucagon Receptor Antagonist Research

The study of GCGR antagonists is complicated by the intricate biology of the pancreatic islet and the systemic effects of blocking glucagon action. These challenges have spurred the development of specialized research methodologies.

Studying pancreatic islets in vitro is inherently challenging because the isolation process removes them from their native vascular and extracellular matrix environment, which can induce cell stress and alter function. mdpi.com This is particularly problematic when studying GCGR antagonists due to the dense network of paracrine (cell-to-cell) signaling within the islet that regulates hormone secretion.

Key paracrine interactions include:

Insulin's inhibition of glucagon: β-cells release insulin (B600854), which acts on adjacent α-cells to suppress glucagon secretion. diabetesjournals.orgnih.gov

Somatostatin's role: δ-cells release somatostatin (B550006), a potent inhibitor of both insulin and glucagon secretion. Glucagon can stimulate somatostatin release, creating a negative feedback loop. nih.gov

GLP-1's indirect inhibition: GLP-1, whether from the gut or potentially from within the islet, can inhibit glucagon secretion, an effect largely mediated by stimulating somatostatin release. glucagon.comjci.org

When a GCGR antagonist is introduced, it disrupts this delicate balance. Blocking glucagon's potential autocrine feedback on the α-cell is thought to contribute to the observed hyperglucagonemia and α-cell hyperplasia seen with chronic antagonist administration. nih.govpnas.orgnih.govnih.gov This compensatory response is a major confounding factor in research, making it difficult to distinguish the direct effects of GCGR blockade from the secondary effects of a remodeled islet.

To overcome the limitations of in vitro studies and better understand the systemic effects of GCGR antagonists, several advanced in vivo methodologies have been developed.

Humanized Animal Models: A significant challenge in preclinical research is that many small-molecule antagonists, including this compound, show different affinities for human versus rodent glucagon receptors. ncats.io To address this, researchers have developed transgenic mice where the murine GCGR gene is replaced with the human GCGR gene. nih.gov These models allow for a more accurate assessment of compound potency and in vivo efficacy before human trials. diabetesjournals.org

Disease-Specific Models: To isolate the effects of GCGR antagonism from confounding variables like endogenous insulin, researchers use models such as high-fat-fed mice with streptozotocin (B1681764) (STZ)-induced insulin deficiency. bioscientifica.com Additionally, models of severe insulin resistance induced by insulin receptor antagonists (e.g., S961) are used to test whether GCGR blockade can normalize glucose in the absence of insulin action. pnas.org

Advanced Imaging Techniques: A major breakthrough in evaluating GCGR antagonists in vivo is the development of PET imaging radioligands, such as 68Ga-Tuna-2. nih.gov This technique allows for the non-invasive, real-time visualization of GCGR distribution, which is predominantly in the liver. It can also be used to quantify the extent to which a drug like this compound engages with and occupies its target receptor in living subjects, providing a direct link between the compound's presence and its biological effect. nih.gov

Metabolic Assessment Tools: Standardized in vivo tests remain crucial. The "glucagon challenge," where an antagonist's ability to block a rise in glucose after glucagon administration is measured, is a primary method for confirming activity. diabetesjournals.org Furthermore, techniques like the hyperinsulinemic-euglycemic clamp are used to precisely measure changes in hepatic glucose production and whole-body insulin sensitivity following treatment with a GCGR antagonist. nih.gov

Q & A

Q. What experimental models are most suitable for preliminary evaluation of Adomeglivant's biological activity?

Methodological Answer: Begin with in vitro assays such as target-specific binding studies (e.g., fluorescence polarization or radioligand displacement) to assess affinity. Validate using cell-based functional assays (e.g., cAMP/GTPγS for GPCR targets) with dose-response curves. Orthogonal techniques like surface plasmon resonance (SPR) can confirm kinetic parameters (association/dissociation rates) . For in vivo models, use transgenic animals or disease-specific phenotypes aligned with this compound's hypothesized mechanism. Ensure controls account for interspecies metabolic differences .

Q. How should researchers design a pharmacokinetic (PK) study for this compound in preclinical stages?

Methodological Answer: Use LC-MS/MS for plasma and tissue concentration measurements, sampling at critical timepoints (e.g., Tmax, elimination phase). Incorporate bioavailability studies comparing intravenous vs. oral administration. Analyze data using non-compartmental modeling to calculate AUC, Cmax, and half-life. Include protein-binding assays to assess free drug availability .

Q. What statistical approaches are recommended for initial efficacy data analysis?

Methodological Answer: Apply ANOVA for multi-group comparisons (e.g., dose-ranging studies) with post-hoc Tukey tests. For time-series data (e.g., tumor growth inhibition), use mixed-effects models. Predefine significance thresholds (e.g., p < 0.05 with 95% CI) and justify sample sizes via power analysis to minimize Type I/II errors .

Q. Which biomarkers are critical for monitoring this compound's target engagement?

Methodological Answer: Prioritize biomarkers directly linked to the target pathway (e.g., phosphorylated proteins for kinase inhibitors). Validate specificity using siRNA knockdown or CRISPR-Cas9 knockout models. Pair with pharmacodynamic (PD) markers (e.g., metabolite levels) to correlate exposure with effect .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy?

Methodological Answer: Conduct PK/PD bridging studies to evaluate tissue penetration and metabolite activity. Use imaging techniques (e.g., PET tracers) to quantify target occupancy in vivo. Explore off-target effects via proteome-wide profiling or chemoproteomics . If discrepancies persist, re-evaluate in vitro assay conditions (e.g., pH, serum proteins) to better mimic in vivo environments .

Q. What strategies optimize this compound's dosing regimen in heterogeneous patient populations?

Methodological Answer: Implement population PK modeling to identify covariates (e.g., age, renal function) affecting drug exposure. Use Bayesian adaptive trial designs to dynamically adjust dosing. Validate with biomarker stratification (e.g., genetic polymorphisms in metabolizing enzymes) .

Q. How should researchers analyze multi-omics data to elucidate this compound's polypharmacology?

Methodional Answer: Integrate transcriptomic, proteomic, and metabolomic datasets via systems biology tools (e.g., weighted gene co-expression networks). Apply machine learning (random forests, neural networks) to identify off-target pathways. Validate predictions using in silico docking and ex vivo tissue models .

Q. What methodologies address long-term toxicity risks in this compound studies?

Methodological Answer: Use chronic dosing models (6–12 months) with histopathological endpoints. Incorporate comet assays or γH2AX staining for genotoxicity. Apply toxicogenomics to predict organ-specific risks. Cross-reference with structural analogs’ safety profiles to prioritize high-risk pathways .

Methodological Considerations

Q. How to ensure reproducibility in this compound's in vivo efficacy studies?

Methodological Answer: Standardize animal housing conditions (diet, circadian rhythm) and randomize treatment groups. Blind experimenters to group assignments. Report raw data with effect sizes and confidence intervals, not just p-values. Archive protocols on platforms like protocols.io .

Q. What ethical frameworks apply to translational studies involving this compound?

Methodological Answer: For human-derived samples, obtain IRB approval and informed consent. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and preprint studies to enable peer scrutiny .

Data Conflict & Validation

Q. How to validate this compound's target specificity when off-target effects are observed?

Methodological Answer: Use chemical proteomics (e.g., affinity-based pulldowns with clickable probes) to identify binding partners. Confirm via CRISPR interference (CRISPRi) or knock-in resistance mutations. Compare with inactive enantiomers to distinguish target-mediated vs. nonspecific effects .

Q. What analytical approaches reconcile conflicting PK data across studies?

Methodological Answer: Perform meta-analysis with standardized metrics (e.g., normalized AUC). Assess inter-study variability via I² statistics. Reanalyze raw chromatograms to check for technical artifacts (e.g., matrix effects in LC-MS). Collaborate with independent labs for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adomeglivant
Reactant of Route 2
Reactant of Route 2
Adomeglivant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.